molecular formula C11H12ClNO2 B13986935 5-Chloro-2-pyrrolidin-1-ylbenzoic acid

5-Chloro-2-pyrrolidin-1-ylbenzoic acid

Cat. No.: B13986935
M. Wt: 225.67 g/mol
InChI Key: LEMIJOINGPOVQV-UHFFFAOYSA-N
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Description

5-Chloro-2-pyrrolidin-1-ylbenzoic acid is a benzoic acid derivative with a pyrrolidine substituent at the 2-position and a chlorine atom at the 5-position of the aromatic ring. The pyrrolidine group introduces a saturated five-membered amine ring, which influences the compound’s electronic and steric properties. The carboxylic acid group at the 1-position provides a site for hydrogen bonding or salt formation, making the compound relevant in drug design and coordination chemistry.

Properties

Molecular Formula

C11H12ClNO2

Molecular Weight

225.67 g/mol

IUPAC Name

5-chloro-2-pyrrolidin-1-ylbenzoic acid

InChI

InChI=1S/C11H12ClNO2/c12-8-3-4-10(9(7-8)11(14)15)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2,(H,14,15)

InChI Key

LEMIJOINGPOVQV-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=C(C=C(C=C2)Cl)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-pyrrolidin-1-ylbenzoic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above, but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties of 5-chloro-2-pyrrolidin-1-ylbenzoic acid, we compare it with three analogs:

5-Chloro-2-(1H-pyrrol-1-yl)benzoic Acid (CAS: 55540-33-5)

  • Structural Differences : Replaces pyrrolidine with pyrrole (unsaturated five-membered ring with two double bonds).
  • Physicochemical Properties: Molecular Formula: C₁₁H₈ClNO₂ (vs. C₁₁H₁₂ClNO₂ for the pyrrolidine analog). Molar Mass: 221.64 g/mol (vs. 229.67 g/mol for the pyrrolidine variant) .
  • Pyrrolidine’s saturated structure enhances conformational flexibility, which may improve binding to rigid biological targets.

2-(5-Chloropyridin-2-yl)benzoic Acid (CAS: 1048912-89-5)

  • Structural Differences : Substitutes pyrrolidine with a pyridine ring (aromatic, nitrogen-containing heterocycle).
  • Key Properties: Pyridine’s basic nitrogen (pKa ~5.2) introduces pH-dependent solubility, unlike pyrrolidine’s non-basic tertiary amine. The planar pyridine ring may reduce steric hindrance compared to the puckered pyrrolidine group.
  • Applications : Pyridine derivatives are prevalent in agrochemicals and kinase inhibitors, suggesting divergent applications compared to pyrrolidine-containing analogs .

Ethyl 2-piperazino-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate (CAS: 1048913-30-9)

  • Structural Differences : Replaces the benzoic acid core with a thiazole ring and adds a trifluoromethyl group.
  • Functional Implications :
    • The thiazole ring introduces sulfur, enhancing π-stacking interactions.
    • The trifluoromethyl group increases lipophilicity and metabolic stability, contrasting with the polar carboxylic acid group in the target compound.

Data Table: Comparative Analysis of Key Parameters

Compound Name Molecular Formula Molar Mass (g/mol) Key Functional Groups Potential Applications
This compound C₁₁H₁₂ClNO₂ 229.67 Benzoic acid, pyrrolidine Drug intermediates, metal chelation
5-Chloro-2-(1H-pyrrol-1-yl)benzoic acid C₁₁H₈ClNO₂ 221.64 Benzoic acid, pyrrole Organic electronics, ligands
2-(5-Chloropyridin-2-yl)benzoic acid C₁₂H₈ClNO₂ 241.65 Benzoic acid, pyridine Kinase inhibitors, herbicides
Ethyl 2-piperazino-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate C₁₁H₁₅F₃N₄O₂S 324.32 Thiazole, piperazine, CF₃ Anticancer agents, CNS drugs

Research Findings and Functional Insights

  • Electronic Effects : Pyrrolidine’s electron-donating nature (via its saturated amine) reduces the benzoic acid’s acidity compared to pyridine-containing analogs, which exhibit stronger electron-withdrawing effects .
  • Solubility and Bioavailability : Pyrrolidine derivatives generally exhibit higher aqueous solubility than pyrrole analogs due to the absence of aromatic conjugation, enhancing their utility in aqueous-phase reactions .
  • Biological Activity : The trifluoromethyl-thiazole derivative’s higher molar mass and lipophilicity suggest superior blood-brain barrier penetration compared to the polar benzoic acid derivatives .

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